Decoderm serves as a trade name for topical formulations containing fluprednylidene-21-acetate, a synthetic corticosteroid, as the active ingredient [, , ]. Developed and marketed by Merck, Decoderm exists in various forms, including creams and ointments [, , ]. While primarily recognized for its therapeutic applications in dermatology, scientific research utilizes Decoderm to investigate corticosteroid action, transdermal drug delivery, and as a tool in model systems for skin studies [, , ].
Decoderm serves as a tool to study the efficacy and safety of topical corticosteroids. Researchers have used Decoderm to compare the effectiveness of fluprednylidene-21-acetate to other corticosteroids like betamethasone and triamcinolone in treating various dermatoses [].
Decoderm plays a role in investigating transdermal drug delivery. A study utilized radiolabeled fluprednylidene-21-acetate and miconazole nitrate in Decoderm cream to investigate the dermal absorption of these compounds in pigs [].
The base cream of Decoderm, free from the active ingredient, has been studied for its effects on both healthy and damaged skin []. This suggests its potential use as a control or vehicle in skin studies.
Researchers explored the use of Decoderm cream as a vehicle for 5-aminolevulinic acid (ALA) in photodynamic therapy for cutaneous T-cell lymphoma []. The study highlighted the efficacy and potential of this approach for treating both early and advanced stages of the disease.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7